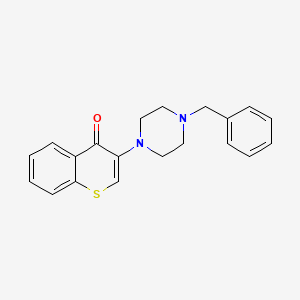

3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one” is a chemical compound with a molecular weight of 277.37 . It is an off-white solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination and reaction with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 277.37 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Aplicaciones Científicas De Investigación

BPT has been studied for its potential applications in a variety of scientific research fields. It has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and is a target for the development of anti-inflammatory drugs. BPT has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in some cancer cell lines. Additionally, BPT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, as it has been shown to protect against neuronal cell death.

Mecanismo De Acción

Target of Action

The primary target of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one is believed to be the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .

Mode of Action

The compound acts as a 5-HT3 receptor antagonist . It is believed to work by modulating serotonergic transmission . The exact molecular mechanisms are still under investigation, but the current understanding is based on preclinical studies and clinical trials .

Biochemical Pathways

The compound is thought to affect the serotonergic pathway in the brain . By acting as an antagonist at the 5-HT3 receptor, it can modulate the transmission of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Pharmacokinetics

The compound has been noted for its good log p (308) and pA2 (75) values , which suggest favorable absorption and distribution characteristics

Result of Action

The compound has been shown to produce anxiolytic-like effects in various anxiety paradigms in lipopolysaccharide (LPS)-treated mice . It also appears to restore decreased serotonin levels in the brain . These effects suggest that the compound could have potential therapeutic applications in the treatment of anxiety disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of endotoxins like LPS can induce anxiety-like symptoms, against which the compound has shown efficacy . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BPT has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of BPT is its wide range of applications, as it has been studied for its potential in pharmaceuticals, biological studies, and laboratory experiments. Additionally, BPT is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, BPT also has some limitations, as it is relatively expensive and may be difficult to obtain in large quantities.

Direcciones Futuras

There are a number of potential future directions for BPT research. One potential direction is to further study its potential applications in pharmaceuticals, as it has been studied for its potential use in the treatment of a variety of diseases. Additionally, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Furthermore, further research could be conducted on the advantages and limitations of BPT for laboratory experiments, as well as potential ways to improve its stability and availability. Finally, further research could be conducted on its potential applications in other fields, such as biotechnology and materials science.

Métodos De Síntesis

BPT is typically synthesized from 4-benzylpiperazine and 4-methylthiochroman-4-one. The synthesis of BPT involves a series of steps including the condensation of 4-benzylpiperazine and 4-methylthiochroman-4-one to form an intermediate, the oxidation of the intermediate to form the desired product, and the purification of the product. The reaction is typically carried out in a solvent such as dichloromethane, and the desired product is isolated by filtration.

Análisis Bioquímico

Biochemical Properties

3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell wall synthesis enzymes, leading to the inhibition of bacterial growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles by acting as a transcriptional regulator, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound exhibits a gradual decrease in activity due to degradation processes, which can be influenced by factors such as temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, such as ABC transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and extracellular matrix can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable the compound to interact with relevant biomolecules and exert its biochemical effects effectively .

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20-17-8-4-5-9-19(17)24-15-18(20)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFPTVPIVCEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CSC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6518613.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6518621.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6518629.png)

![1-(3,4-difluorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518630.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6518643.png)

![2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6518646.png)

![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518653.png)

![methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate](/img/structure/B6518659.png)

![ethyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)acetate](/img/structure/B6518664.png)

![N-(4-ethoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6518680.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6518683.png)

![methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6518684.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6518707.png)

![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6518713.png)